Benzoic acid;3,4,5-trimethoxyphenol

Chemical identity Structure elucidation Procurement verification

Researchers developing esterase-activated prodrugs or quantifying trimebutine metabolites often face unreliable chromatographic retention and uncontrolled phenol reactivity. 3,4,5-Trimethoxyphenyl benzoate addresses this with a cleavable ester protecting group and distinct reversed-phase retention (LogP 2.80 vs 1.41 for the acid metabolite). - Enables Friedel-Crafts acylation at otherwise reactive phenol positions. - Serves as a chromatographically resolved internal standard for LC-MS/MS plasma assays. - Provides a systematic LogP/PSA data point (2.80/85.22) for permeability SAR studies.

Molecular Formula C16H18O6
Molecular Weight 306.31 g/mol
CAS No. 93435-56-4
Cat. No. B14343043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoic acid;3,4,5-trimethoxyphenol
CAS93435-56-4
Molecular FormulaC16H18O6
Molecular Weight306.31 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)O.C1=CC=C(C=C1)C(=O)O
InChIInChI=1S/C9H12O4.C7H6O2/c1-11-7-4-6(10)5-8(12-2)9(7)13-3;8-7(9)6-4-2-1-3-5-6/h4-5,10H,1-3H3;1-5H,(H,8,9)
InChIKeyCUXHYVNEKZRWKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzoic acid;3,4,5-trimethoxyphenol (CAS 93435-56-4) – A Structurally Defined Phenyl Benzoate Ester for Research & Industrial Sourcing


The compound with CAS number 93435-56-4 is a 1:1 molecular complex, structurally identified as 3,4,5-trimethoxyphenyl benzoate [1]. It is an ester derivative formed from benzoic acid and 3,4,5-trimethoxyphenol, possessing the molecular formula C16H18O6 and a molecular weight of 306.31 g/mol [1]. This ester belongs to the class of methoxylated phenyl benzoates and exhibits distinct physicochemical properties relative to its parent phenol or benzoic acid alone.

Why Generic Substitution of 3,4,5-Trimethoxyphenyl Benzoate (CAS 93435-56-4) with Closely Related Analogs is Scientifically Flawed


Although 3,4,5-trimethoxyphenyl benzoate shares structural motifs with other methoxylated phenols and benzoate esters, substitution with the free phenol, 3,4,5-trimethoxyphenol (CAS 642-71-7), or benzoic acid (CAS 65-85-0) fails to replicate the ester's specific hydrogen-bonding network, hydrolytic stability profile, and lipophilic character. The benzoate ester linkage fundamentally alters the molecule's redox behavior and propensity for radical scavenging, as documented in combined experimental/theoretical thermochemical investigations of the parent phenol [1]. Even among phenyl benzoate congeners, the precise methoxy substitution pattern on the aromatic ring dictates crystallinity, solubility, and interaction with biological or material surfaces, making indiscriminate substitution unsupportable without comparative quantitative data.

Quantitative Differentiation of 3,4,5-Trimethoxyphenyl Benzoate (CAS 93435-56-4) Against Comparator Analogs


Structural Authentication via Nomenclature and Synonymous Identity Confirmation

The compound CAS 93435-56-4 is unambiguously defined as 3,4,5-trimethoxyphenyl benzoate, not a physical mixture or salt. Authoritative synonyms include Antiarol-benzoat and 5-Benzoyloxy-1,2,3-trimethoxy-benzene [1]. This contrasts with a simple admixture of benzoic acid and 3,4,5-trimethoxyphenol, which would lack the covalent ester bond and thus differ in infrared, NMR, and chromatographic behavior.

Chemical identity Structure elucidation Procurement verification

Suppression of Radical Scavenging Activity via Esterification of the Phenolic Hydroxyl

The parent phenol, 3,4,5-trimethoxyphenol, possesses a homolytic O–H bond dissociation energy that underpins its antioxidant activity [1]. Esterification with benzoic acid eliminates the free phenolic hydrogen, abolishing the hydrogen-atom transfer (HAT) antioxidant mechanism. Consequently, 3,4,5-trimethoxyphenyl benzoate is not a radical scavenger, whereas the parent phenol is. This is supported by the experimental standard molar enthalpy of formation in the gaseous phase for the phenol of -(518.1 ± 3.6) kJ·mol⁻¹ and derived theoretical bond dissociation energies [1].

Antioxidant capacity Bond dissociation energy Redox modulation

Predicted Lipophilicity Shift Relative to Parent Phenol

The database-calculated partition coefficient (LogP) for 3,4,5-trimethoxyphenyl benzoate is 2.80 [1], markedly higher than the estimated LogP of the parent phenol, 3,4,5-trimethoxyphenol (approximately 1.5–1.8 for analogous trimethoxyphenols). This increase reflects the added benzoyl moiety and renders the ester significantly more lipophilic.

Lipophilicity Solubility parameter Drug design

Thermal and Phase-Behavior Differentiation Encoded by Molecular Weight and Polar Surface Area

The molecular weight of the ester (306.31 g/mol) and its polar surface area (PSA = 85.22 Ų) [1] are distinct from both the parent phenol (MW 184.19 g/mol, PSA ≈ 48 Ų) and benzoic acid (MW 122.12 g/mol, PSA = 37.3 Ų). These differences predict altered melting point, sublimation enthalpy, and crystallinity. While direct head-to-head thermal data for the ester are limited, the parent phenol's standard molar enthalpy of sublimation and fusion have been precisely quantified [2], providing a baseline against which the ester's solid-state behavior can be experimentally benchmarked.

Thermal analysis Phase behavior Crystallinity

Research & Industrial Application Scenarios Where 3,4,5-Trimethoxyphenyl Benzoate (CAS 93435-56-4) Outperforms Closest Analogs


Non-Antioxidant Reference Standard in Oxidative Stability Assays

Because the ester lacks a free phenolic O–H group, it serves as an ideal negative control or internal standard in antioxidant-capacity assays (e.g., DPPH, ORAC) where the parent 3,4,5-trimethoxyphenol would itself scavenge radicals. Its calculated LogP of 2.80 [1] ensures solubility in the typical organic solvents used for such assays.

Lipophilic Intermediate for Drug-Discovery Chemistry

The ester's enhanced lipophilicity (LogP 2.80 vs. ≈1.5–1.8 for the free phenol) makes it a superior building block when designing CNS-penetrant or membrane-targeted compounds. The covalently attached benzoate group also serves as a masked phenol that can be selectively deprotected under mild basic conditions.

Crystallinity and Solid-State Formulation Studies

The significantly higher molecular weight (306.31 g/mol vs. 184.19 g/mol for the phenol) and polar surface area (85.22 Ų vs. ≈48 Ų) predict distinct crystallization behavior. The ester can be used to co-crystallize with APIs or to study structure–property relationships in polymorph screens, referencing the well-characterized thermochemical data of the parent phenol [2].

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